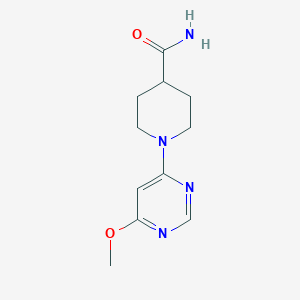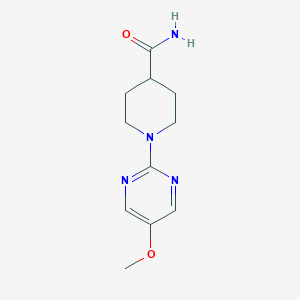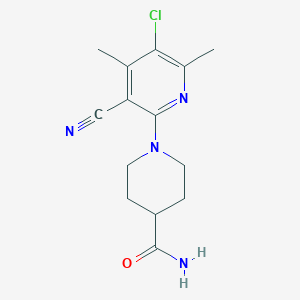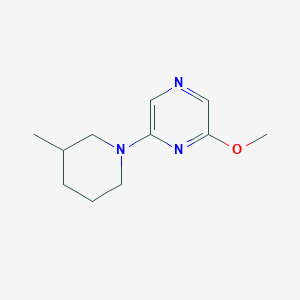![molecular formula C16H25N3O B6459890 3-cyclopropyl-6-[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridazine CAS No. 2549007-53-4](/img/structure/B6459890.png)
3-cyclopropyl-6-[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,6,6-Tetramethylpiperidine is an organic compound of the amine class. It appears as a colorless liquid and has a “fishy”, amine-like odor . This amine is used in chemistry as a hindered base .
Synthesis Analysis
Many routes for the synthesis of TMP have been reported. One method starts with a conjugate addition reaction of ammonia to phorone. The intermediate triacetone amine is then reduced in a Wolff-Kishner reaction .Molecular Structure Analysis
The stability of TMP is thought to result from resonance involving the nitrogen lone pair as well as hyperconjugation from the numerous methyl groups . The steric hindrance of the methyl groups also plays a major role “caging” the radical center and leading to longer than usual bonds when TMP reacts .Chemical Reactions Analysis
TMP is used as a precursor to Lithium tetramethylpiperidide and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical . It is also used in the preparation of hibarimicinone, (Z)-silylketene acetal and 4-substituted quinazoline .Physical And Chemical Properties Analysis
TMP is a clear colorless to light yellow-green liquid . It has a molar mass of 141.254 g/mol, a density of 0.83 g/mL, a melting point of -59 °C, and a boiling point of 152 °C .科学的研究の応用
3-cyclopropyl-6-[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridazine has a number of scientific research applications. It has been used in the synthesis of a variety of other heterocyclic compounds, such as 4-amino-3-cyclopropyl-6-methylpyridazine, which has potential applications in the treatment of cancer. In addition, this compound has been used in the synthesis of a variety of other pyridazine-containing compounds, including 3-cyclopropyl-6-methyl-2-pyridone, which has potential applications in the treatment of neurological disorders.
作用機序
Target of Action
The compound contains a tetramethylpiperidine moiety, which is known to exhibit various biological activities, including acting as a hindered base .
Mode of Action
The tetramethylpiperidine moiety in the compound is known to act as a stable nitroxyl radical, capable of capturing free radicals and quenching singlet oxygen . It is also a very effective oxidation catalyst, capable of oxidizing primary alcohols to aldehydes and secondary alcohols to ketones .
Biochemical Pathways
The tetramethylpiperidine moiety is known to be involved in the oxidation of alcohols, which could potentially affect various metabolic pathways involving these compounds .
Result of Action
The oxidation of alcohols by the tetramethylpiperidine moiety could potentially lead to changes in the cellular redox state .
Action Environment
The tetramethylpiperidine moiety is known to be stable, resistant to light and heat, and can be recycled .
実験室実験の利点と制限
The main advantage of using 3-cyclopropyl-6-[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridazine in laboratory experiments is its versatility. It can be used in a variety of applications, including synthesis and biochemical research. In addition, this compound is relatively easy to synthesize and is stable under a variety of conditions. However, the compound is not suitable for use in humans, as it has not been tested for safety or efficacy in clinical trials.
将来の方向性
The potential applications of 3-cyclopropyl-6-[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridazine are vast and there are many potential future directions for research. One potential direction is the development of new compounds based on the structure of this compound. These compounds could be used to develop new drugs for the treatment of cancer, neurological disorders, and other diseases. In addition, further research into the mechanism of action of this compound could lead to the development of new therapeutic strategies. Finally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs with improved efficacy and safety profiles.
合成法
3-cyclopropyl-6-[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridazine can be synthesized using a variety of methods. One of the most common methods is the reaction of 3-cyclopropyl-6-chloropyridazine with 2,2,6,6-tetramethylpiperidine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields this compound as the primary product. Other synthesis methods include the reaction of 3-cyclopropyl-6-chloropyridazine with 2,2,6,6-tetramethylpiperidine-4-carboxylic acid in the presence of a base.
特性
IUPAC Name |
3-cyclopropyl-6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-15(2)9-12(10-16(3,4)19-15)20-14-8-7-13(17-18-14)11-5-6-11/h7-8,11-12,19H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDBJDBVPJFTKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{methyl[(piperidin-4-yl)methyl]amino}pyridine-3-carbonitrile dihydrochloride](/img/structure/B6459817.png)
![2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine](/img/structure/B6459823.png)
![2-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrazine](/img/structure/B6459828.png)
![(1R,2R)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine](/img/structure/B6459829.png)
![(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6459834.png)

![3-bromo-4-[(oxetan-2-yl)methoxy]pyridine](/img/structure/B6459846.png)
![4-{2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]ethyl}-1,4-oxazepan-5-one](/img/structure/B6459863.png)
![6-methyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6459870.png)
![4-methoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B6459885.png)

![2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine](/img/structure/B6459902.png)